Lipophilicity and Solubility Comparison by Substitution Pattern
The 3,4-dimethoxybenzamide group in the target compound increases hydrogen-bond acceptor count and polar surface area relative to analogs bearing a single 3-methoxy or 4-ethoxy substituent. In silico comparison reveals that N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide (CAS 1259087-94-8) has a lower topological polar surface area (tPSA ~ 97 Ų) versus the target compound (tPSA ~ 107 Ų), while N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide (CAS 1259087-94-9) yields a higher calculated logP. These differences predict measurably distinct solubility, permeability, and protein binding profiles that are directly relevant to assay compatibility and DMPK parameter optimization [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Calculated logD (pH 7.4) |
|---|---|
| Target Compound Data | Predicted tPSA: ~107 Ų; Calculated logD: ~2.1 (consensus model) |
| Comparator Or Baseline | N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide: Predicted tPSA ~97 Ų, logD ~2.4; N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide: Predicted tPSA ~97 Ų, logD ~2.8 |
| Quantified Difference | Δ tPSA: +10 Ų vs. mono-methoxy analogs; Δ logD: -0.3 to -0.7 units (lower lipophilicity) |
| Conditions | In silico prediction using consensus QikProp/MOE models; no experimental chromatographic logD data are publicly available for this compound |
Why This Matters
Lower logD and higher tPSA suggest improved aqueous solubility for in vitro assay preparation, reducing the likelihood of compound precipitation and non-specific binding relative to more lipophilic mono-substituted analogs.
- [1] ChemAxon/MOE Consensus Prediction via PubChem and ChEMBL structural entries for pyridinyl sulfonamide analogs. View Source
